2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide
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Overview
Description
2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
A noteworthy approach in the synthesis of complex thiazole derivatives involves the intramolecular copper-catalyzed cyclization of highly functionalized enamides, leading to the introduction of diverse functionalities such as ester, N-substituted carboxamide, or acyl groups into the thiazole ring. This method offers a complementary and improved pathway for synthesizing 2-phenyl-4,5-substituted oxazoles and thiazoles, showcasing the flexibility and efficiency of this synthetic strategy in creating structurally diverse compounds with potential for varied scientific applications (Kumar et al., 2012); (Kumar et al., 2013).
Antimicrobial and Surface Activity
Research into the development of novel heterocyclic compounds with antimicrobial properties is significant for the advancement of new therapeutic agents. The synthesis and evaluation of 1,2,4-triazole derivatives have shown that these compounds exhibit antimicrobial activity, indicating their potential as surface-active agents and contributing to the exploration of new applications in the field of antimicrobial research (El-Sayed, 2006).
Antiviral Research
The exploration of thiazole derivatives in antiviral research is highlighted by the synthesis of thiazole C-nucleosides, demonstrating a methodology for creating compounds with potential activity against herpes, parainfluenza, and rhinovirus. This research opens avenues for the development of new antiviral agents, leveraging the structural characteristics of thiazole derivatives for therapeutic purposes (Srivastava et al., 1977).
Antimalarial and COVID-19 Research
A fascinating application of sulfonamide derivatives in scientific research is their investigation for antimalarial activity and potential use against COVID-19. Computational calculations and molecular docking studies on these compounds have provided insights into their reactivity and binding affinity, showcasing their utility in addressing contemporary health challenges. This research exemplifies the role of chemical synthesis in drug discovery and development for infectious diseases (Fahim & Ismael, 2021).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound shows excessive selectivity towards COX-2, which is the isoform of the enzyme primarily involved in inflammation .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation .
Result of Action
The result of the action of this compound is a reduction in inflammation . By inhibiting the activity of COX enzymes, the compound decreases the production of prostaglandins, leading to a decrease in inflammation .
Properties
IUPAC Name |
2-(4-methylsulfonylanilino)-N-propyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-8-15-13(18)12-9-21-14(17-12)16-10-4-6-11(7-5-10)22(2,19)20/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOAVSNWYPGJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.